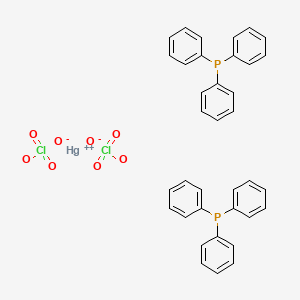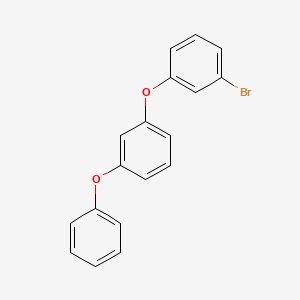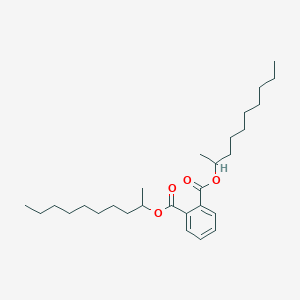![molecular formula C15H22O4 B14701628 2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol CAS No. 25532-76-7](/img/structure/B14701628.png)
2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol is a complex organic compound characterized by its unique spiro structure This compound features a cyclopropane ring fused to a dihydroindene moiety, with multiple hydroxyl and methyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. This can be achieved through a series of reactions, including alkylation, cyclopropanation, and hydroxylation. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the desired product. The choice of reagents and reaction conditions is crucial to minimize side reactions and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The spiro structure may also contribute to its binding affinity and specificity for certain targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol
- **2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol derivatives
Uniqueness
The uniqueness of 2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol lies in its spiro structure and the presence of multiple functional groups. This combination of features imparts distinct chemical properties and potential applications that are not commonly found in other compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
25532-76-7 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol |
InChI |
InChI=1S/C15H22O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,11-12,16-19H,4-5,7H2,1-3H3 |
Clé InChI |
WDLVHAUYFXIZMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(C(C=C2C(C(C13CC3)(C)O)O)(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






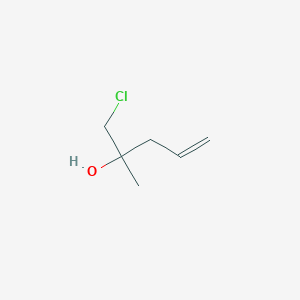

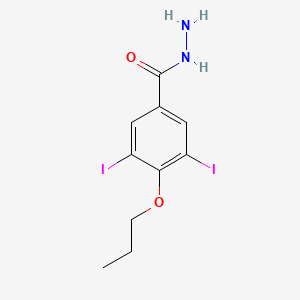
![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
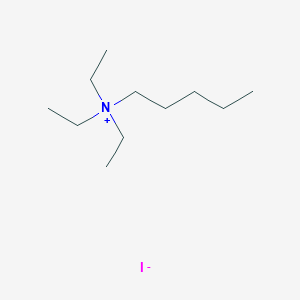
![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)

